![molecular formula C15H26Cl2N2O B4579400 (2-ethoxybenzyl)(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4579400.png)
(2-ethoxybenzyl)(4-piperidinylmethyl)amine dihydrochloride
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves Claisen-Schmidt type reactions, leading to various dienones and heterocyclization to form hexahydro-5-(2-ethoxyethyl)-2-phenyl-3-aryl-2H-pyrazolo[4,3-c]pyridines. The yields of these reactions range from 65‒71%, indicating efficient synthetic routes under optimized conditions (Koshetova et al., 2022).
Molecular Structure Analysis
The molecular structure of derivatives of this compound has been elucidated through X-ray crystallography, revealing that the piperidine and pyrazoline rings adopt chair and envelope conformations, respectively, indicating a stable and well-defined three-dimensional arrangement (Koshetova et al., 2022).
Chemical Reactions and Properties
Reactions with aminals, such as amine-nitrogen substituted α-amine oximes, indicate that this compound and its derivatives are versatile in forming various products through nucleophilic addition, dehydrochlorination, and dechloroamination processes. These reactions highlight the compound's reactivity and potential for further functionalization (Gazizov et al., 2006).
Scientific Research Applications
Antimicrobial and Antifungal Activities
- Novel derivatives, including those incorporating piperidine or morpholine as amine components, have been synthesized and evaluated for antimicrobial activities, showing moderate to good efficacy against various microorganisms. This research contributes to the development of new antimicrobial agents with potential applications in treating infectious diseases (Bektaş et al., 2010; Patel et al., 2011).
Anticorrosive Properties
- Amine derivative compounds, including 2-[(phenylamino)methyl]phenol and related structures, have been synthesized and tested as corrosion inhibitors for mild steel in HCl medium. These studies found that certain derivatives, particularly those with hydroxyl and chloro substituents, exhibited high inhibition efficiencies, highlighting their potential in protecting industrial materials (Boughoues et al., 2020).
Enzymatic Inhibition for Alzheimer's Treatment
- Chroman-4-one derivatives, designed with piperidinyl ethoxy side chains, have been synthesized and assessed for cholinesterase inhibitory activities as part of research into anti-Alzheimer's agents. Compounds with specific side chains showed potent activity, offering insights into the development of treatments for neurodegenerative diseases (Shamsimeymandi et al., 2019).
Synthesis and Chemical Transformations
- Research into the synthesis of Schiff and Mannich bases of isatin derivatives with piperidine and related amines provides a foundation for creating compounds with varied biological activities. These synthetic pathways are crucial for developing novel pharmaceuticals and understanding chemical reactivity (Bekircan et al., 2008).
properties
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]-1-piperidin-4-ylmethanamine;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O.2ClH/c1-2-18-15-6-4-3-5-14(15)12-17-11-13-7-9-16-10-8-13;;/h3-6,13,16-17H,2,7-12H2,1H3;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVGOLPNIAVTNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNCC2CCNCC2.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethoxybenzyl)(piperidin-4-ylmethyl)amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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